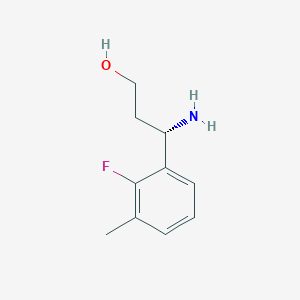
(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL: is a chiral compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group on a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to modify the amino group or the hydroxyl group.
Substitution: The fluoro-substituted phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
(3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group and hydroxyl group allow it to form hydrogen bonds with enzymes or receptors, influencing their activity. The fluoro-substituted phenyl ring can enhance binding affinity and specificity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chloro-3-methylphenyl)propan-1-OL: Similar structure but with a chlorine substituent instead of fluorine.
(3S)-3-Amino-3-(2-bromo-3-methylphenyl)propan-1-OL: Bromine substituent instead of fluorine.
(3S)-3-Amino-3-(2-iodo-3-methylphenyl)propan-1-OL: Iodine substituent instead of fluorine.
Uniqueness
- The presence of the fluorine atom in (3S)-3-Amino-3-(2-fluoro-3-methylphenyl)propan-1-OL can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its chloro, bromo, and iodo analogs. This can lead to differences in biological activity and binding affinity, making it a unique compound for specific applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(12)5-6-13/h2-4,9,13H,5-6,12H2,1H3/t9-/m0/s1 |
InChI Key |
VHODYTBVGNEXLP-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CCO)N)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


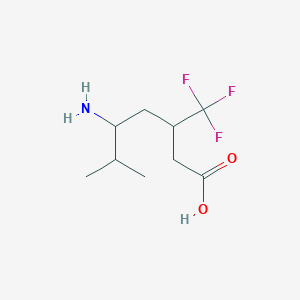

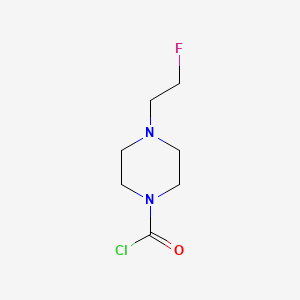
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13312498.png)
![N-[(3-fluorophenyl)methyl]thian-4-amine](/img/structure/B13312510.png)
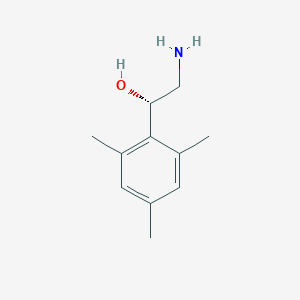
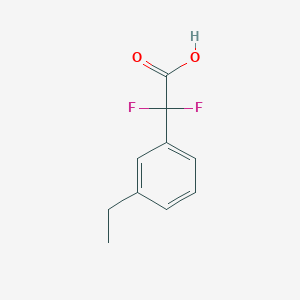
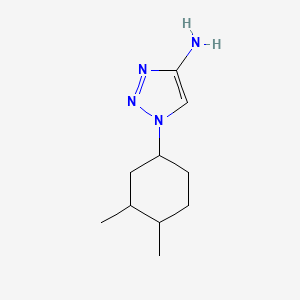
![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile](/img/structure/B13312525.png)
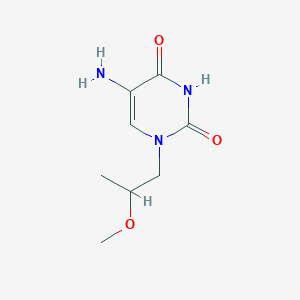
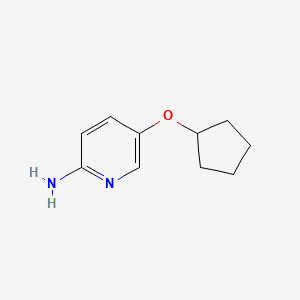
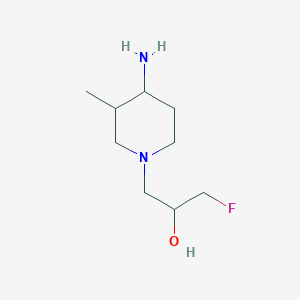
![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
